Cas no 1256355-14-2 (3-Methoxy-5-propoxyphenylboronic acid)

3-Methoxy-5-propoxyphenylboronic acid is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds. Its methoxy and propoxy substituents enhance steric and electronic properties, improving selectivity in coupling reactions. This compound exhibits good stability under standard conditions and demonstrates compatibility with a range of substrates, making it valuable in pharmaceutical and materials science research. Its boronic acid functional group enables efficient transmetalation with palladium catalysts, ensuring high yields in complex molecular constructions. Suitable for use in organic synthesis, it offers reliable performance in constructing advanced aromatic frameworks.
3-Methoxy-5-propoxyphenylboronic acid structure
1256355-14-2 structure
商品名:3-Methoxy-5-propoxyphenylboronic acid
CAS番号:1256355-14-2
MF:C10H15BO4
メガワット:210.0347
MDL:MFCD17926489
CID:828137
PubChem ID:53216499

3-Methoxy-5-propoxyphenylboronic acid 化学的及び物理的性質

名前と識別子

    • (3-Methoxy-5-propoxyphenyl)boronic acid
    • 3-METHOXY-5-PROPOXYPHENYLBORONIC ACID
    • BS-19828
    • E84429
    • CS-0175982
    • 1256355-14-2
    • (3-Methoxy-5-propoxyphenyl)boronicacid
    • MFCD17926489
    • AKOS015851635
    • DB-348403
    • Boronic acid, B-(3-methoxy-5-propoxyphenyl)-
    • DTXSID90681721
    • 3-Methoxy-5-propoxyphenylboronic acid
    • MDL: MFCD17926489
    • インチ: InChI=1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3
    • InChIKey: ANJXKRYTZHDYKI-UHFFFAOYSA-N
    • ほほえんだ: CCCOC1=CC(=CC(=C1)OC)B(O)O

計算された属性

  • せいみつぶんしりょう: 210.10600
  • どういたいしつりょう: 210.1063391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.9Ų

じっけんとくせい

  • PSA: 58.92000
  • LogP: 0.16380

3-Methoxy-5-propoxyphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM136682-1g
(3-Methoxy-5-propoxyphenyl)boronic acid
1256355-14-2 95%
1g
$443 2023-02-03
TRC
M335465-100mg
3-Methoxy-5-propoxyphenylboronic acid
1256355-14-2
100mg
$ 115.00 2022-06-02
Matrix Scientific
095670-250mg
(3-Methoxy-5-propoxyphenyl)boronic acid, 95+%
1256355-14-2 95+%
250mg
$288.00 2023-09-10
abcr
AB309461-100mg
3-Methoxy-5-propoxyphenylboronic acid, 96%; .
1256355-14-2 96%
100mg
€152.50 2025-03-19
1PlusChem
1P000OKI-1g
Boronic acid, B-(3-methoxy-5-propoxyphenyl)-
1256355-14-2 96%
1g
$139.00 2024-07-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0414-250mg
(3-methoxy-5-propoxyphenyl)boronic acid
1256355-14-2 95%
250mg
¥350.0 2024-04-25
Ambeed
A953265-100mg
(3-Methoxy-5-propoxyphenyl)boronic acid
1256355-14-2 96%
100mg
$42.0 2025-03-05
Ambeed
A953265-5g
(3-Methoxy-5-propoxyphenyl)boronic acid
1256355-14-2 96%
5g
$643.0 2025-03-05
A2B Chem LLC
AA31042-100mg
3-Methoxy-5-propoxyphenylboronic acid
1256355-14-2 96%
100mg
$28.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1246652-1g
(3-Methoxy-5-propoxyphenyl)boronic acid
1256355-14-2 96%
1g
¥922.00 2024-08-09

3-Methoxy-5-propoxyphenylboronic acid 関連文献

3-Methoxy-5-propoxyphenylboronic acidに関する追加情報

3-Methoxy-5-Propoxyphenylboronic Acid: A Comprehensive Overview

3-Methoxy-5-propoxyphenylboronic acid, also known by its CAS number 1256355-14-2, is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique combination of substituents, including a methoxy group at the 3-position and a propoxy group at the 5-position on the phenyl ring, along with a boronic acid functional group. The presence of these groups makes it an excellent substrate for various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has revolutionized modern organic synthesis.

The synthesis of 3-methoxy-5-propoxyphenylboronic acid typically involves multi-step processes that begin with the preparation of the corresponding phenol derivative. This is followed by protection of the phenolic hydroxyl group, introduction of the methoxy and propoxy substituents via nucleophilic aromatic substitution or other suitable methods, and finally, the installation of the boronic acid group through a boronate ester formation and subsequent hydrolysis. The precise control of reaction conditions is crucial to ensure high yields and purity of the final product.

In terms of applications, 3-methoxy-5-propoxyphenylboronic acid has found extensive use in the construction of biaryl compounds, which are integral components in many pharmaceutical agents and advanced materials. For instance, its ability to undergo Suzuki-Miyaura coupling with various aryl halides allows for the creation of complex molecular architectures with tailored electronic and steric properties. Recent studies have highlighted its utility in synthesizing heterocyclic frameworks that exhibit promising biological activities, such as anti-inflammatory and anticancer properties.

Beyond traditional organic synthesis, this compound has also emerged as a valuable building block in materials chemistry. Researchers have employed it in the fabrication of conjugated polymers and low-dimensional materials, where its electron-donating substituents contribute to enhanced charge transport properties. For example, incorporating 3-methoxy-5-propoxyphenylboronic acid into polymer backbones has led to improved efficiency in organic photovoltaic devices.

The unique combination of functional groups in 3-methoxy-5-propoxyphenylboronic acid also makes it an attractive candidate for click chemistry and other modular synthetic strategies. Its methoxy group provides additional reactivity through oxygen-centered interactions, while the propoxy group introduces flexibility into the molecule. These features enable its use in diverse applications ranging from catalysis to supramolecular chemistry.

From a mechanistic standpoint, recent investigations have shed light on the role of each substituent in influencing the reactivity of this compound during cross-coupling reactions. For instance, studies have demonstrated that the electron-donating methoxy group enhances the nucleophilicity of the boronic acid moiety, facilitating more efficient coupling under mild conditions. Conversely, the propoxy group imparts steric hindrance that can be exploited to control regioselectivity in certain transformations.

In summary, 3-methoxy-5-propoxyphenylboronic acid stands out as a multifaceted compound with immense potential across various chemical disciplines. Its ability to participate in a wide array of reactions while maintaining structural integrity positions it as an indispensable tool for researchers striving to design innovative molecules with targeted functionalities.

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Amadis Chemical Company Limited
(CAS:1256355-14-2)3-Methoxy-5-propoxyphenylboronic acid
A1111979
清らかである:99%/99%/99%
はかる:1g/5g/25g
価格 ($):156.0/526.0/1822.0